![molecular formula C7H5N3O2 B1583926 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 378211-85-9](/img/structure/B1583926.png)
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized, representing a collection of new, potent, active, and selective inhibitors of PI3Kδ .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural motif is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their tunable photophysical properties . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are used as fluorescent probes due to their high quantum yields and excellent photostability. These properties make them suitable for studying the dynamics of intracellular processes and for use as chemosensors .
Antitumor Activity
PP derivatives have shown significant potential in medicinal chemistry, particularly as an antitumor scaffold. Their structural diversity allows for the design of compounds with specific anticancer properties, making them valuable in the development of new cancer therapies .
Enzymatic Inhibitory Activity
The PP core has been explored for its enzymatic inhibitory activity. This application is crucial in drug discovery, where the inhibition of specific enzymes can lead to treatments for various diseases .
Organic Synthesis
The synthetic versatility of PPs permits structural modifications, making them a privileged scaffold for combinatorial library design. Their ease of functionalization facilitates the synthesis of a wide array of derivatives for different scientific applications .
Material Science
In material science, PPs have attracted attention due to their significant photophysical properties. They are used in the development of materials that can improve our standard of living, such as organic light-emitting devices .
Lipid Droplet Biomarkers
PPs have been used as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929). This application demonstrates the versatility of PPs in biological contexts, providing insights into cellular processes and disease states .
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAOAZDQHZRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350016 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
378211-85-9 | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.